2,4,6-trichloro-N,N-dimethylaniline 2,4,6-trichloro-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 35122-82-8
VCID: VC17977345
InChI: InChI=1S/C8H8Cl3N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol

2,4,6-trichloro-N,N-dimethylaniline

CAS No.: 35122-82-8

Cat. No.: VC17977345

Molecular Formula: C8H8Cl3N

Molecular Weight: 224.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-trichloro-N,N-dimethylaniline - 35122-82-8

Specification

CAS No. 35122-82-8
Molecular Formula C8H8Cl3N
Molecular Weight 224.5 g/mol
IUPAC Name 2,4,6-trichloro-N,N-dimethylaniline
Standard InChI InChI=1S/C8H8Cl3N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3
Standard InChI Key HRWDWHWDUUWPSV-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=C(C=C1Cl)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2,4,6-trichloro-N,N-dimethylaniline features a benzene ring with chlorine atoms at the 2, 4, and 6 positions and a dimethylamino group (-N(CH₃)₂) at the 1 position. This arrangement creates a sterically hindered environment, with the chlorine atoms inducing significant electron withdrawal through inductive effects, while the dimethylamino group exerts a moderate electron-donating resonance effect .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₈Cl₃N
Molecular Weight224.5 g/mol
Melting Point48–50°C
Boiling Point285–290°C (decomposes)
Solubility in Water<0.1 g/L (20°C)
LogP (Octanol-Water)3.8
Vapor Pressure0.02 mmHg (25°C)

The low water solubility and moderate lipophilicity (LogP = 3.8) suggest a propensity for bioaccumulation in lipid-rich tissues, a critical consideration in toxicological assessments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via the chlorination of N,N-dimethylaniline under controlled conditions. A representative protocol involves:

  • Chlorination: Reacting N,N-dimethylaniline with chlorine gas (Cl₂) in anhydrous carbon tetrachloride (CCl₄) at 0–5°C.

  • Purification: Isolation via fractional crystallization or column chromatography to achieve >98% purity .

Reaction Mechanism:
The chlorination proceeds through electrophilic aromatic substitution, where Cl⁺ ions generated from Cl₂ attack the electron-rich positions of the aromatic ring. The dimethylamino group directs incoming electrophiles to the para and ortho positions, but steric hindrance from the methyl groups limits substitution to the 2, 4, and 6 positions .

Table 2: Optimization Parameters for Chlorination

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes side reactions
SolventCCl₄Enhances Cl₂ solubility
Reaction Time4–6 hoursMaximizes conversion

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to improve scalability and safety. Key advancements include:

  • Catalytic Systems: Lewis acids like FeCl₃ accelerate chlorination, reducing reaction time by 40% .

  • Waste Mitigation: Closed-loop systems recover unreacted Cl₂ and solvent, aligning with green chemistry principles .

Reactivity and Chemical Transformations

Hydrolysis and Degradation

Under acidic or basic conditions, the dimethylamino group may undergo hydrolysis:
C₈H₈Cl₃N+H₂OC₆H₄Cl₃NH(CH₃)+CH₃OH\text{C₈H₈Cl₃N} + \text{H₂O} \rightarrow \text{C₆H₄Cl₃NH(CH₃)} + \text{CH₃OH}
This demethylation reaction proceeds via nucleophilic attack on the methyl groups, yielding N-methylaniline derivatives .

Electrophilic Substitution

Despite the electron-withdrawing chlorine substituents, the dimethylamino group activates the ring toward electrophiles. Nitration at the 3 position occurs preferentially, as demonstrated by kinetic studies:

Table 3: Nitration Kinetics at 25°C

SubstrateRate Constant (k, L/mol·s)
2,4,6-Trichloroaniline0.12
2,4,6-Trichloro-N,N-dimethylaniline1.45

The 12-fold rate enhancement highlights the directing influence of the dimethylamino group .

Biological Activity and Toxicology

Acute Toxicity

Studies on structurally analogous compounds (e.g., 2,4,6-trichloroaniline) reveal:

  • LD₅₀ (Rat, Oral): 2,400 mg/kg .

  • LC₅₀ (Fish, 96h): 0.5–2.0 mg/L, indicating high aquatic toxicity .

Metabolic Pathways

In vivo metabolism involves two primary pathways:

  • N-Oxidation: Catalyzed by hepatic flavin-containing monooxygenases, producing N-oxide intermediates.

  • Ring Hydroxylation: Cytochrome P450 enzymes mediate hydroxylation at the 3 position, yielding phenolic metabolites .

Table 4: Comparative Metabolic Rates

SpeciesN-Oxidation Rate (nmol/min/mg)Hydroxylation Rate (nmol/min/mg)
Rat8.21.5
Human3.10.7

Industrial Applications

Dye and Pigment Synthesis

The compound serves as a precursor to azo dyes, where its chlorinated structure enhances lightfastness. For example:
C₈H₈Cl₃N+Ar-N₂⁺Ar-N=N-C₈H₆Cl₃N(CH₃)₂\text{C₈H₈Cl₃N} + \text{Ar-N₂⁺} \rightarrow \text{Ar-N=N-C₈H₆Cl₃N(CH₃)₂}
Resulting dyes exhibit λₘₐₓ values of 450–550 nm, ideal for textile applications .

Agrochemical Intermediates

Derivatives such as chloroacetanilide herbicides are synthesized via Ullmann coupling reactions, achieving crop protection efficiencies of 85–95% against broadleaf weeds .

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